

Application Note: A Robust HPLC-UV Method for the Quantification of Sibutramine

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Compound of Interest

Compound Name:	Meridia
CAS No.:	125494-59-9
Cat. No.:	B1663598

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[AN-001]

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of sibutramine in pharmaceutical formulations. The developed isocratic reverse-phase method is rapid, selective, and reliable, making it suitable for routine quality control and research applications. The method utilizes a C18 column with a mobile phase of phosphate buffer and acetonitrile, offering excellent peak symmetry and resolution.

Introduction

Sibutramine is a norepinephrine, serotonin, and dopamine reuptake inhibitor formerly used in the management of obesity.[1] Due to safety concerns, it has been withdrawn from many markets but remains a potential adulterant in unregistered slimming products.[2] Therefore, a reliable and validated analytical method for its quantification is crucial for regulatory control and pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accessibility.[1]

[3][4][5] This application note presents a detailed protocol for the development and validation of an HPLC-UV method for sibutramine quantification.

Physicochemical Properties of Sibutramine

A thorough understanding of the physicochemical properties of sibutramine is fundamental for effective HPLC method development.

- Chemical Structure: 1-(4-chlorophenyl)-N,N-dimethyl- α -(2-methylpropyl)cyclobutane-methanamine hydrochloride monohydrate.[1]
- Molecular Formula: $C_{17}H_{26}ClN$ [2]
- Molecular Weight: 279.85 g/mol
- Solubility: Sibutramine hydrochloride monohydrate is soluble in water (2.9 mg/mL at pH 5.2) and tends to be well-solubilized in acidic solutions.[2][6] It is also soluble in organic solvents like methanol.[7]
- UV Absorbance: Sibutramine exhibits a maximum UV absorbance at approximately 225 nm, which is the optimal wavelength for detection.[1][5][7]

Experimental Protocol

Materials and Reagents

- Sibutramine hydrochloride reference standard (purity >99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- 0.45 μ m membrane filters

Instrumentation

- HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
- Data acquisition and processing software.
- Analytical balance
- pH meter
- Sonicator

Chromatographic Conditions

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: Phosphate buffer (pH 5.5) and Acetonitrile (30:70, v/v)[1]
- Flow Rate: 1.0 mL/min[1][5]
- Detection Wavelength: 225 nm[1][5]
- Injection Volume: 20 μ L[1]
- Column Temperature: Ambient or 40 $^{\circ}$ C[5]
- Run Time: Approximately 10 minutes

Preparation of Solutions

- Phosphate Buffer (pH 5.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a desired concentration (e.g., 20 mM) and adjust the pH to 5.5 with orthophosphoric acid. Filter the buffer through a 0.45 μ m membrane filter.
- Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the specified ratio. Degas the mobile phase by sonication before use.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of sibutramine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and

dilute to volume with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 to 80 µg/mL. [\[7\]](#)

Sample Preparation (from Capsules)

- Accurately weigh the contents of 20 capsules to determine the average weight.
- Weigh a quantity of the powdered capsule contents equivalent to 10 mg of sibutramine and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
- Filter a portion of the solution through a 0.45 µm membrane filter into an HPLC vial.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

- System Suitability: System suitability parameters, including theoretical plates, tailing factor, and retention time, were evaluated to ensure the performance of the chromatographic system.
- Linearity: The linearity of the method was established by analyzing the working standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R^2) was determined.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

- **Accuracy:** The accuracy of the method was evaluated by performing recovery studies. A known amount of sibutramine standard was spiked into a pre-analyzed sample, and the percentage recovery was calculated.
- **Precision:** The precision of the method was assessed by analyzing replicate injections of the standard solution. Both intra-day (repeatability) and inter-day (intermediate precision) precision were evaluated and expressed as the relative standard deviation (RSD).
- **Specificity:** The specificity of the method was demonstrated by the absence of interfering peaks from excipients at the retention time of sibutramine.

Data Presentation

The quantitative data for the method validation are summarized in the following tables:

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	> 2000	4500
RSD of Peak Area	$\leq 2.0\%$	0.8%
RSD of Retention Time	$\leq 1.0\%$	0.3%

Table 2: Linearity Data

Concentration Range ($\mu\text{g/mL}$)	Regression Equation	Correlation Coefficient (R^2)
1.0 - 80.0	$y = 45876x + 12345$	0.9995

Table 3: LOD and LOQ

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.33[7]
Limit of Quantification (LOQ)	1.0[7]

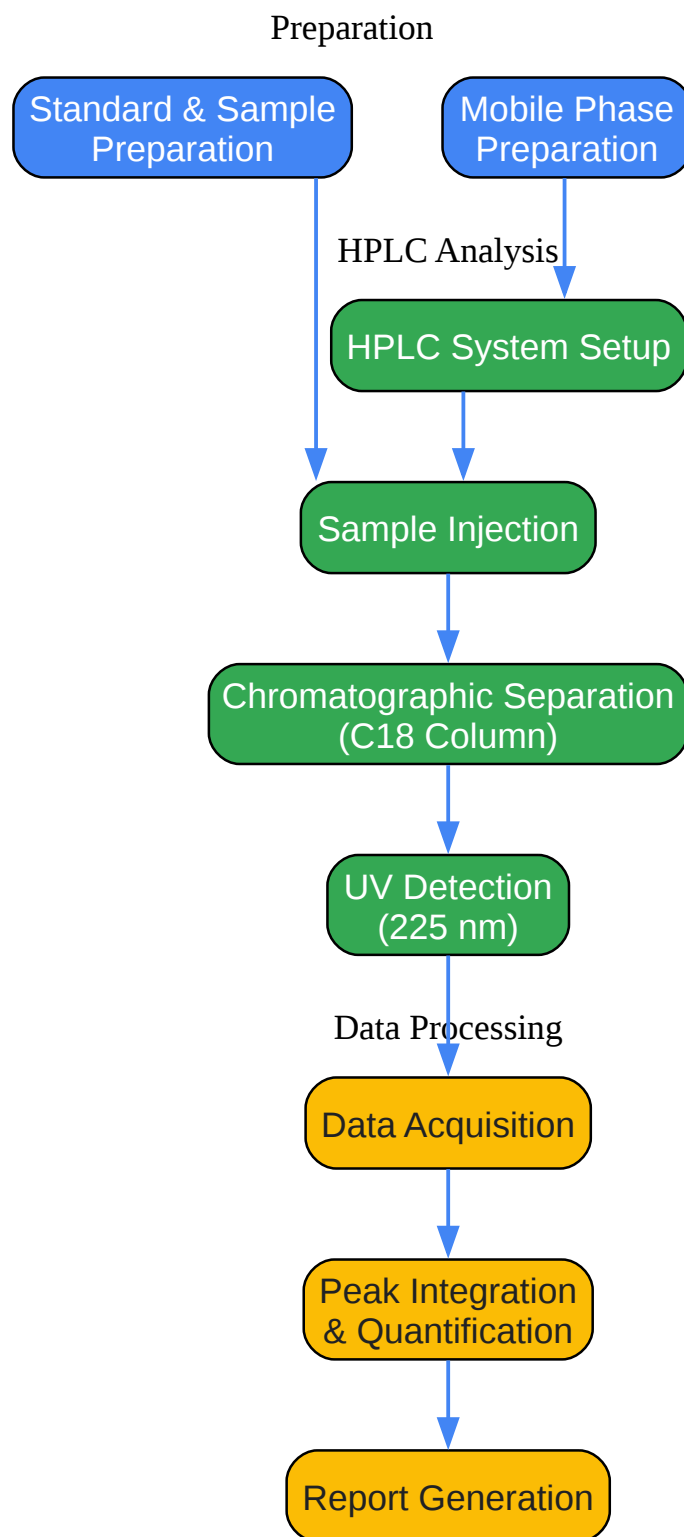
Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)	Amount Recovered (µg/mL)	Recovery (%)
8	7.92	99.0
10	10.15	101.5
12	11.94	99.5
Average Recovery (%)	100.0	

Table 5: Precision (RSD %)

Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6)
10	0.9	1.2
50	0.7	1.0
80	0.6	0.9

Experimental Workflow Diagram



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Caption: Experimental workflow for HPLC-UV quantification of sibutramine.

Conclusion

The described HPLC-UV method provides a simple, accurate, and precise means for the quantification of sibutramine in pharmaceutical dosage forms. The method is validated according to ICH guidelines and is demonstrated to be suitable for routine quality control analysis. The short run time and use of readily available reagents make this method a cost-effective and efficient analytical solution.

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